2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(4-methylpyridin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(4-methylpyridin-2-yl)acetamide, also known as DMXAA, is a small molecule compound that has been studied for its potential use in cancer treatment. DMXAA was first discovered in the 1990s and has since been the subject of numerous scientific studies.
Mécanisme D'action
2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(4-methylpyridin-2-yl)acetamide’s mechanism of action is not fully understood, but it is believed to work by activating the immune system to attack cancer cells. This compound has been shown to increase the production of cytokines, which are proteins that play a role in the immune response. It has also been shown to increase the number of immune cells in tumors.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines such as tumor necrosis factor alpha (TNF-α) and interferon gamma (IFN-γ). This compound has also been shown to increase the number of immune cells in tumors, including macrophages and natural killer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(4-methylpyridin-2-yl)acetamide for lab experiments is that it has been shown to have anti-tumor activity in a variety of cancer cell lines and animal models. This makes it a useful tool for studying the mechanisms of cancer cell growth and the immune response to cancer. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results of experiments.
Orientations Futures
There are a number of future directions for research on 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(4-methylpyridin-2-yl)acetamide. One area of interest is the development of new formulations of this compound that can be delivered more effectively to tumors. Another area of interest is the study of this compound in combination with other cancer treatments, such as radiation therapy and chemotherapy. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the immune system.
Méthodes De Synthèse
2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(4-methylpyridin-2-yl)acetamide can be synthesized through a multistep process involving the reaction of 3,4-dimethoxybenzaldehyde with hydroxylamine to form 5-(3,4-dimethoxyphenyl)isoxazol-3-amine. This intermediate is then reacted with 4-methyl-2-pyridinecarboxylic acid and thionyl chloride to form the final product, this compound.
Applications De Recherche Scientifique
2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(4-methylpyridin-2-yl)acetamide has been studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer cell lines and animal models. This compound has also been shown to enhance the effects of radiation therapy and chemotherapy in some cases.
Propriétés
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(4-methylpyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-12-6-7-20-18(8-12)21-19(23)11-14-10-16(26-22-14)13-4-5-15(24-2)17(9-13)25-3/h4-10H,11H2,1-3H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIXPUPGYDOIJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.